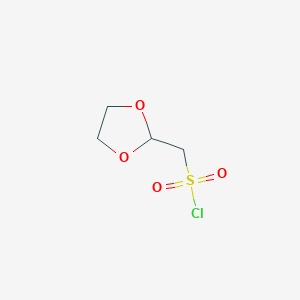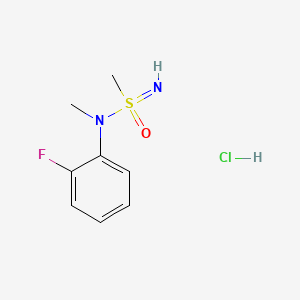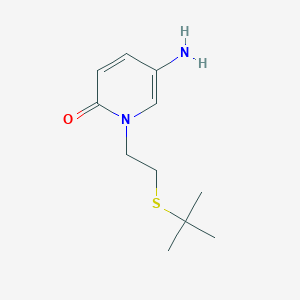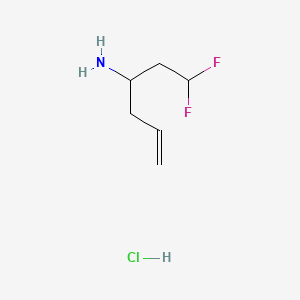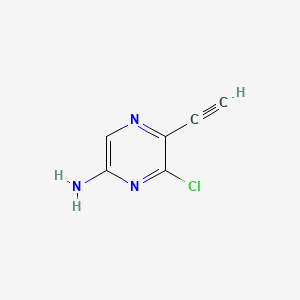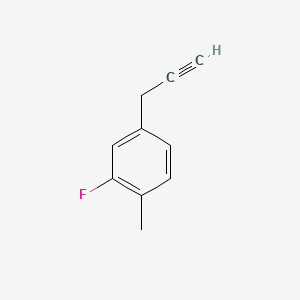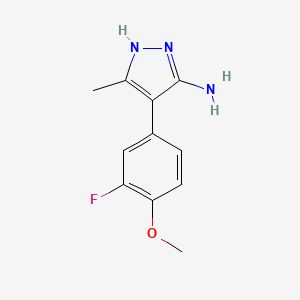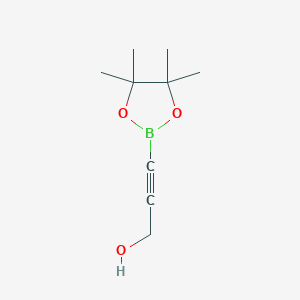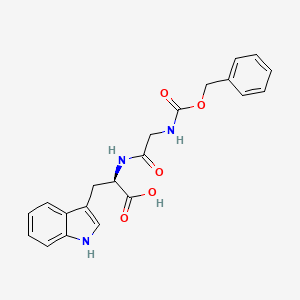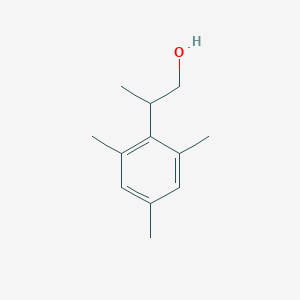
2-Mesitylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mesitylpropan-1-ol is an organic compound with the chemical formula C12H18O It is a derivative of propanol where the hydrogen atoms on the second carbon are replaced by a mesityl group (a benzene ring with three methyl groups attached at the 1, 3, and 5 positions)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mesitylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of mesityl magnesium bromide with propanal. The reaction proceeds as follows: [ \text{MesitylMgBr} + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{this compound} ]
The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the formation of by-products. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of mesitylene followed by hydrogenation. The hydroformylation step involves the reaction of mesitylene with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the corresponding aldehyde. This aldehyde is then hydrogenated to yield this compound.
Chemical Reactions Analysis
Types of Reactions
2-Mesitylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Mesitylpropanone or mesitylpropanoic acid.
Reduction: Mesitylpropane.
Substitution: Mesitylpropyl chloride or mesitylpropylamine.
Scientific Research Applications
2-Mesitylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Mesitylpropan-1-ol involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of specific products. The mesityl group can influence the reactivity and selectivity of the compound in these reactions, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-ol: Similar in structure but lacks the mesityl group.
2-Phenylpropan-1-ol: Contains a phenyl group instead of a mesityl group.
2,2-Dimethylpropan-1-ol: Contains two methyl groups on the second carbon instead of a mesityl group.
Uniqueness
2-Mesitylpropan-1-ol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and provides unique selectivity in biochemical processes compared to its similar compounds.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3 |
InChI Key |
DBXMHCIEGUDLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


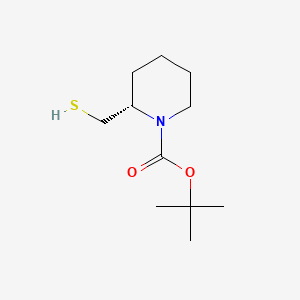
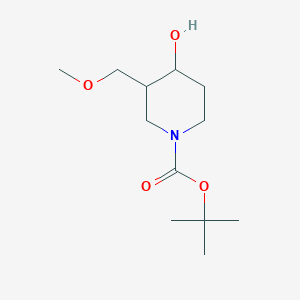
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
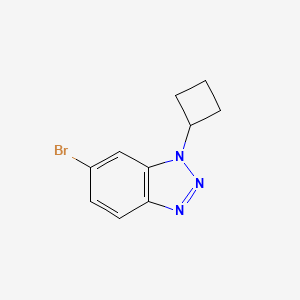
![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
